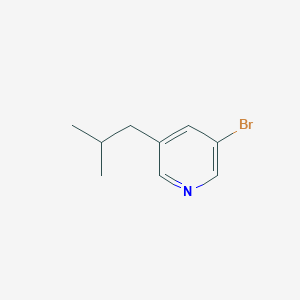

3-Bromo-5-isobutylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

3-bromo-5-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12BrN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |

InChI Key |

WNQWGEOLKBSGBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 5 Isobutylpyridine

De Novo Synthetic Routes from Simpler Precursors

The construction of the 3-bromo-5-isobutylpyridine scaffold from basic starting materials offers a high degree of flexibility and control over the final product. These methods involve either the regioselective introduction of a bromine atom and an isobutyl group onto a pre-existing ring or the formation of the pyridine (B92270) ring itself with the desired substituents already in place.

Regioselective Bromination Strategies

Achieving the desired 3,5-substitution pattern on a pyridine ring through bromination requires careful consideration of the directing effects of the substituents. The isobutyl group, being an alkyl group, is an ortho, para-director. Therefore, direct bromination of 3-isobutylpyridine (B84229) would likely lead to a mixture of products, with substitution occurring at positions 2, 4, and 6. To achieve the desired this compound, a directing group or a specific synthetic strategy is necessary to control the regioselectivity of the bromination reaction.

One potential strategy involves the use of a removable directing group. For instance, an amino group could be introduced at the 2-position of the pyridine ring, which would strongly direct bromination to the 5-position. Subsequent removal of the amino group would yield the desired product. Another approach could involve the use of a blocking group to prevent reaction at undesired positions.

Recent advancements in C-H functionalization reactions offer promising alternatives. Photocatalyzed reactions, for example, can enable site-selective C-H functionalization at non-benzylic positions of alkylpyridines. lookchem.com While direct application to the synthesis of this compound is not explicitly detailed, the principles could be adapted. For instance, a photocatalyzed C-H functionalization could be used to introduce a functional group at the 3-position, which could then be converted to a bromine atom.

Pyridine Ring Formation Approaches with Isobutyl Incorporation

Constructing the pyridine ring with the isobutyl and bromo substituents already incorporated is a powerful strategy. The Hantzsch pyridine synthesis is a classic and versatile method for preparing substituted pyridines. nih.gov This one-pot condensation reaction involves an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. By carefully selecting the starting materials, it is possible to synthesize a pyridine ring with the desired substitution pattern. For the synthesis of this compound, one might envision a strategy where a bromine-containing β-ketoester and an isobutyl-containing aldehyde are used as starting materials.

Another approach involves the cyclization of acyclic precursors. For example, a non-enzymatic pericyclic reaction has been proposed for the formation of the pyridine ring of NAD. acs.org This type of electrocyclization reaction could potentially be adapted for the synthesis of substituted pyridines like this compound by designing appropriate acyclic precursors containing the isobutyl and bromo moieties.

Multicomponent reactions (MCRs) also offer an efficient route to highly substituted pyridines. vu.nl These reactions, where three or more reactants combine in a single step, can rapidly generate molecular complexity. A tailored MCR could potentially assemble the this compound core in a single, efficient step.

Sequential Functionalization Protocols

Sequential functionalization provides a stepwise approach to building the target molecule, allowing for precise control over the introduction of each substituent. This can be particularly useful when direct methods are not feasible or lead to low yields.

A typical sequence might involve the initial synthesis of an isobutyl-substituted pyridine, such as 3-isobutylpyridine. This can be achieved through various methods, including the reaction of a suitable pyridine derivative with an isobutylating agent. Once 3-isobutylpyridine is obtained, the next step would be the regioselective introduction of the bromine atom at the 5-position. As mentioned previously, this can be challenging due to the directing effects of the isobutyl group.

To overcome this, a multi-step sequence might be employed. For example, a nitro group could be introduced onto the pyridine ring, which can act as a directing group for subsequent reactions. The vicarious nucleophilic substitution (VNS) of nitropyridines with sulfonyl-stabilized carbanions is a known method for C-H alkylation. acs.org Following the introduction of the isobutyl group, the nitro group could be reduced to an amino group, which could then be converted to a bromine atom via a Sandmeyer-type reaction.

Functional Group Interconversion and Derivatization Approaches to this compound

An alternative to building the molecule from scratch is to start with a pre-existing, related pyridine scaffold and modify its functional groups to arrive at the desired product. This approach can be more efficient if a suitable starting material is readily available.

Transformations from Related Pyridine Scaffolds

The synthesis of this compound can be achieved by starting with a pyridine derivative that already possesses some of the required structural features. For example, a pyridine ring with an isobutyl group at the 3-position and another functional group at the 5-position that can be readily converted to a bromine atom would be an ideal starting material.

One such strategy could involve the use of a 5-amino-3-isobutylpyridine derivative. The amino group can be converted to a bromo group using a Sandmeyer reaction, which involves treatment with sodium nitrite (B80452) in the presence of a hydrohalic acid (HBr) and a copper(I) bromide catalyst. The synthesis of the starting 5-amino-3-isobutylpyridine could be accomplished through various routes, including the reduction of a corresponding nitro compound.

Alternatively, one could start with a pyridine derivative containing a hydroxyl group at the 5-position. The hydroxyl group can be converted to a bromine atom using various reagents, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2).

The table below summarizes some potential transformations from related pyridine scaffolds:

| Starting Material | Reagent(s) | Product | Reference |

| 5-Amino-3-isobutylpyridine | 1. NaNO₂, HBr2. CuBr | This compound | General knowledge |

| 5-Hydroxy-3-isobutylpyridine | PBr₃ or SOBr₂ | This compound | General knowledge |

| 3-Isobutylpyridine-5-carboxylic acid | 1. SOCl₂2. Br₂ | This compound | General knowledge |

Isomerization and Rearrangement Pathways

While less common, isomerization or rearrangement reactions could potentially be employed to synthesize this compound from one of its isomers. For instance, if a different isomer, such as 2-bromo-5-isobutylpyridine (B13648938) or 3-bromo-4-isobutylpyridine, is more readily accessible, a rearrangement reaction could be explored to move the substituents to the desired positions.

Photochemical rearrangements are one possibility. The irradiation of substituted pyridines can sometimes lead to the formation of Dewar pyridines, which are valence isomers. nottingham.ac.uk These strained intermediates can then thermally or photochemically rearrange to different pyridine isomers. However, controlling the outcome of such reactions to selectively form the desired this compound would likely be a significant challenge.

Another potential pathway could involve a halogen dance reaction, where a bromine atom migrates from one position to another on the pyridine ring under the influence of a strong base. This type of reaction is known to occur in certain halogenated aromatic systems, but its applicability to the specific case of a bromo-isobutyl-pyridine would require experimental investigation.

It is important to note that these isomerization and rearrangement pathways are often less predictable and may result in a mixture of products, requiring careful optimization and purification to isolate the desired this compound.

Catalytic Strategies in the Synthesis of this compound

Catalysis offers a powerful tool for the synthesis of complex molecules like this compound by enabling reactions that are otherwise difficult or inefficient. These strategies allow for precise control over the introduction of functional groups onto the pyridine core.

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for creating carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The synthesis of substituted pyridines can be achieved through various transformations, including direct C-H functionalization and cycloaddition reactions. thieme-connect.comthieme-connect.com These methods offer high regioselectivity, which is crucial for producing a specifically substituted molecule like this compound. thieme-connect.com

Direct C-H functionalization is an atom-economical approach that allows for the introduction of substituents onto a pre-existing pyridine ring. researchgate.net Transition metals such as palladium, rhodium, iridium, and nickel are commonly employed to catalyze these reactions. thieme-connect.comresearchgate.netnih.gov For instance, iridium-catalyzed C-H activation has been shown to achieve unusual meta-selectivity in the alkylation of pyridines, a potentially useful strategy for introducing the isobutyl group at the C-5 position. nih.gov Similarly, nickel catalysis can be used for the C-4 alkylation of pyridines. researchgate.net While many methods favor functionalization at the C-2 position, recent developments have enabled more selective reactions at the C-3 and C-4 positions. thieme-connect.comthieme-connect.com

Another powerful strategy is the transition-metal-catalyzed [2+2+2] cycloaddition, which constructs the pyridine ring in a single step from alkynes and a nitrile. magtech.com.cnrsc.org This method is highly atom-economical and can be catalyzed by various metals, including cobalt, rhodium, ruthenium, and nickel. magtech.com.cnrsc.org By carefully selecting the alkyne and nitrile precursors, a wide range of substituted pyridines can be assembled. A cobalt(I) catalyst, for example, has been shown to be highly effective in the cycloaddition of alkynes and nitriles to form pyridines under mild conditions. rsc.org

The table below summarizes various transition-metal catalysts and their applications in pyridine synthesis, which could be adapted for producing this compound.

| Catalyst System | Reaction Type | Application in Pyridine Synthesis | Relevant Precursors | Citation(s) |

| Palladium (Pd) | Cross-Coupling / C-H Arylation | Introduction of aryl groups. | Pyridine N-oxides and indoles. | researchgate.net |

| Rhodium (Rh) | C-H Arylation | C-6 selective arylation of 2-substituted pyridines. | Pyridines and aryl bromides. | thieme-connect.com |

| Iridium (Ir) | C-H Alkylation | Meta-selective addition of pyridine C-H bonds to aldehydes. | Pyridines and aldehydes. | nih.gov |

| Cobalt (Co) | [2+2+2] Cycloaddition | Atom-economic construction of the pyridine ring. | Alkynes and nitriles. | rsc.org |

| Nickel (Ni) | C-H Alkylation / Cross-Coupling | Enantioselective C-2 alkylation and C-4 alkylation. | Pyridines and olefins. | researchgate.netnih.gov |

| Ruthenium (Ru) | [4+2] Cycloaddition | Dehydrative cycloaddition to form highly substituted pyridines. | Enamides and alkynes. | organic-chemistry.org |

In addition to metal-based catalysts, organocatalysis and biocatalysis are emerging as powerful alternatives for pyridine synthesis and functionalization. numberanalytics.com

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. Recent advancements have demonstrated the utility of organocatalysts in the functionalization of pyridines. researchgate.net For example, a photochemical method using a dithiophosphoric acid as an organocatalyst enables the C-H functionalization of pyridines with radicals. acs.orgnih.govrecercat.cat This approach offers distinct positional selectivity compared to classical methods and proceeds via the generation of pyridinyl radicals. acs.orgnih.gov Such a strategy could potentially be harnessed to introduce the isobutyl group onto a brominated pyridine precursor.

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations with high chemo-, regio-, and stereoselectivity. ethz.ch While direct biocatalytic synthesis of this compound is not documented, biocatalytic methods are used to create functionalized pyridine precursors. For instance, whole-cell biocatalysts have been used for the efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.orgrsc.org This demonstrates the potential of biocatalysis for selective C-H oxyfunctionalization on the pyridine ring. ethz.ch Another study reports the synthesis of 3-(aminomethyl)pyridine (B1677787) using a whole-cell system co-expressing a carboxylic acid reductase and a ω-transaminase. researchgate.net These biocatalytically produced intermediates could then be chemically converted to the target molecule through subsequent synthetic steps. The use of hemoproteins as biocatalysts has also been explored for carbene transfer reactions to create pyridine-functionalized cyclopropanes, showcasing the versatility of enzymatic catalysis. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scielo.br This is particularly relevant in the synthesis of fine chemicals and pharmaceuticals.

A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. scielo.br Significant progress has been made in developing solvent-free reaction conditions or utilizing environmentally benign solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) for pyridine synthesis. tandfonline.comresearchgate.net

Solvent-free methods, often assisted by microwave irradiation or mechanochemistry (grinding), can lead to shorter reaction times, cleaner reactions, and easier product purification. scielo.brresearchgate.net For example, imidazo[1,2-a]pyridines have been synthesized efficiently under solvent- and catalyst-free conditions. researchgate.netscielo.br The improved Chichibabin pyridine synthesis has been successfully performed using CoCl₂·6H₂O as a recyclable catalyst under solvent-free conditions to produce 2,4,6-triarylpyridines in excellent yields. tandfonline.com

The use of green solvents is another viable approach. Aqueous ethanol has been employed as a solvent for the DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines at room temperature. royalsocietypublishing.org PEG has also proven to be an effective and recyclable solvent medium for the synthesis of various pyridine derivatives. researchgate.net These methodologies reduce the environmental impact associated with volatile organic compounds (VOCs).

Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. scielo.br Syntheses with high atom economy are inherently greener as they generate less waste. wikipedia.org

Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.com The Kröhnke pyridine synthesis is a classic example that offers high yields and good atom economy. wikipedia.org Similarly, transition-metal-catalyzed [2+2+2] cycloadditions are highly atom-economical methods for constructing the pyridine ring. rsc.org

The table below compares different synthetic strategies based on green chemistry principles.

| Synthetic Strategy | Green Principle(s) | Advantages | Citation(s) |

| Solvent-Free Synthesis (e.g., Mechanochemistry) | Safer Solvents, Waste Prevention | Eliminates solvent use, reduces energy consumption, simple workup. | scielo.brresearchgate.net |

| Aqueous Ethanol Solvent | Safer Solvents | Use of a benign and renewable solvent, mild reaction conditions. | royalsocietypublishing.org |

| [2+2+2] Cycloaddition | Atom Economy, Catalysis | High atom efficiency, single-step ring construction, mild conditions. | magtech.com.cnrsc.org |

| Multicomponent Reactions (MCRs) | Atom Economy, Efficiency | High convergence, reduces number of synthetic steps, minimizes waste. | bohrium.com |

| Biocatalysis (Whole-Cell) | Use of Renewable Feedstocks, Catalysis | High selectivity, mild aqueous conditions, avoids harsh reagents. | rsc.orgrsc.orgresearchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 5 Isobutylpyridine

Reactivity of the Bromo-Substituent

The carbon-bromine bond at the C-3 position of the pyridine (B92270) ring is a key site for functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the pyridine core. The bromo-substituent at the 3-position readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. For 3-bromopyridines, this reaction effectively creates a new carbon-carbon bond at the site of the bromine atom. Studies on various 3-bromopyridine (B30812) derivatives show that catalysts like Pd(OAc)₂ and Pd(PPh₃)₄ are effective. researchgate.net The reaction typically proceeds in the presence of a base, such as K₂CO₃ or LiOᵗBu, in aqueous or mixed solvent systems. researchgate.netnih.gov While specific examples for 3-bromo-5-isobutylpyridine are not detailed in seminal literature, the exhaustive alkylation of polychlorinated pyridines with alkyl boronic esters has been successfully demonstrated, suggesting similar reactivity. nih.gov The regioselectivity of such couplings on poly-brominated pyridines has also been investigated, indicating that the 4-position is generally the most reactive, followed by the 3- and 5-positions. beilstein-journals.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. A reported example demonstrates the coupling of 3-bromopyridine with styrene (B11656) to form trans-3-styryl pyridine using a Pd(OAc)₂ catalyst with PPh₃ as a ligand and K₂CO₃ as the base in DMF. researchgate.net A related palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols also provides a pathway to 3-alkylpyridines. acs.org

Sonogashira Coupling: This coupling introduces an alkyne moiety at the C-3 position. The reaction of 3-bromopyridines with terminal alkynes is typically catalyzed by a palladium complex, such as Pd(CF₃COO)₂, in conjunction with a copper(I) co-catalyst like CuI. scirp.orgscirp.org The reaction is generally performed in the presence of a base, often an amine like Et₃N, which can also serve as the solvent. scirp.orgnih.gov This method has been successfully applied to synthesize a range of 2-amino-3-alkynylpyridines from their corresponding 2-amino-3-bromopyridine (B76627) precursors, achieving good to excellent yields. scirp.orgscirp.org

Negishi Coupling: The Negishi reaction couples the organic halide with an organozinc reagent. It is known for its high functional group tolerance. rsc.org The reaction has been used to couple 3-bromopyridine, although yields are noted to be lower compared to the more reactive 3-iodopyridine. rsc.org A common strategy involves a halogen-metal exchange of 3-bromopyridine with n-butyllithium at low temperatures to form the 3-lithiopyridine intermediate, which is then transmetalated with zinc chloride to generate the required organozinc reagent for the coupling. rsc.org

Table 1: Representative Conditions for Cross-Coupling Reactions on 3-Bromopyridine Analogs

| Reaction | Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | K₂CO₃ / Water | 88% | researchgate.net |

| Heck | 3-Bromopyridine | Styrene | Pd(OAc)₂ / PPh₃ | K₂CO₃ / DMF | - | researchgate.net |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 95% | scirp.org |

| Negishi | 3-Bromopyridine | (Z)-N-Boc-N-methyl-4-iodo-but-3-en-1-amine | Pd(dppf)Cl₂ | (from 3-lithiopyridine + ZnCl₂) | 33% | rsc.org |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Direct nucleophilic aromatic substitution at the C-3 position of the pyridine ring is electronically disfavored compared to the C-2, C-4, and C-6 positions. However, mechanistic studies have revealed an indirect pathway for the functionalization of 3-bromopyridines. Research has shown that under the influence of a strong base, 3-bromopyridines can undergo an isomerization to 4-bromopyridines. rsc.org This transformation is proposed to proceed through a pyridyne intermediate. rsc.org The resulting 4-bromo isomer is significantly more susceptible to nucleophilic attack, allowing for facile substitution at the C-4 position. rsc.org This tandem isomerization-substitution strategy enables the 4-selective etherification, hydroxylation, and amination of readily available 3-bromopyridines. rsc.org

Formation of Organometallic Species (e.g., Grignard Reagents, Organolithium Compounds)

The bromo-substituent allows for the formation of highly reactive organometallic intermediates, which are valuable precursors in synthesis.

Grignard Reagents: The preparation of 3-pyridylmagnesium bromide from 3-bromopyridine and magnesium metal is well-established. google.comresearchgate.netresearchgate.net This Grignard reagent can then be used in subsequent reactions with various electrophiles. For instance, it has been employed in a condensation reaction with N-methylpyrrolidone as a key step in the synthesis of (R, S)-nicotine. google.com The reaction of aliphatic Grignard reagents with bromopyridines can also lead to the formation of alkylpyridines, with yields being improved in the presence of cobalt(II) chloride. rsc.org

Organolithium Compounds: 3-Lithiopyridine can be generated from 3-bromopyridine via a halogen-metal exchange reaction. This is typically achieved by treating the bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -70 °C) to prevent side reactions. rsc.org This highly reactive organolithium species is a precursor for other organometallic reagents, such as the organozinc compounds used in Negishi couplings, or can be directly reacted with various electrophiles. rsc.org

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character, making it a site for various chemical transformations.

N-Alkylation and Quaternization Reactions

The pyridine nitrogen readily reacts with electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts. This N-alkylation or quaternization process modifies the electronic properties of the ring, making it more susceptible to nucleophilic attack. Kinetic studies on the quaternization of 3-substituted pyridines with ethyl iodide show that 3-bromopyridine reacts, albeit at a slower rate than unsubstituted pyridine, confirming the influence of the electron-withdrawing bromo group. nih.gov Quaternization can also be achieved with other reagents, such as acrylamide (B121943) in the presence of a strong acid catalyst. google.com The formation of these pyridinium salts is a key feature, for example, in studying the solid-state photoreactivity of derivatives like 3-styryl pyridine, which itself can be synthesized from 3-bromopyridine. researchgate.net

N-Oxidation and Reduction Pathways

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is commonly achieved using peroxy acids. For 3-substituted pyridines, meta-chloroperoxybenzoic acid (m-CPBA) has been reported as a highly effective oxidizing agent, often providing superior yields compared to other reagents like hydrogen peroxide in acetic acid or sodium perborate. arkat-usa.orgtandfonline.com The reaction converts the pyridine into its corresponding N-oxide, which alters the reactivity of the ring and can serve as a useful intermediate in further synthetic steps. arkat-usa.orgacs.org Industrially viable and scalable methods for this oxidation have been developed using an m-CPBA–ammonia (B1221849) system to ensure safety and simplify product isolation. acs.org However, care must be taken with substrates containing other oxidizable functionalities, such as sulfides, as the peracid can oxidize them concurrently. google.com

Reduction: The aromatic pyridine ring is relatively stable and resistant to reduction. However, under specific catalytic hydrogenation conditions, typically involving catalysts like platinum, palladium, or rhodium at elevated pressures and temperatures, the pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative. While this is a general reaction for pyridines, specific literature examples detailing the reduction of the this compound ring were not prominently found in the surveyed literature.

Coordination Chemistry Aspects (Theoretical)

The coordination chemistry of pyridine and its derivatives is a well-established field, driven by the presence of the lone pair of electrons on the nitrogen atom, which imparts basic properties to the molecule. This allows pyridines to act as ligands, forming coordination complexes with various metal centers. In the case of this compound, the nitrogen atom is the primary site for coordination.

Frontier molecular orbital (FMO) theory is another powerful tool to predict the site-selectivity in reactions of substituted pyridines. The symmetries and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can determine the preferred sites for electrophilic and nucleophilic attack, as well as for oxidative addition in transition metal-catalyzed reactions. chemrxiv.org For instance, the LUMO properties of substituted pyridines, such as the location of nodal planes and the magnitude of orbital coefficients at different atoms, are crucial in determining the feasibility of a nucleophilic displacement mechanism at a particular site. chemrxiv.org

Reactivity of the Isobutyl Side Chain

The isobutyl group attached to the pyridine ring is not merely a passive substituent; it can participate in a variety of chemical transformations.

The carbon-hydrogen (C–H) bonds of the isobutyl side chain, particularly at the tertiary position, can be targeted for halogenation. Radical chlorination represents a viable strategy for the functionalization of such non-resonant heterobenzylic C–H bonds. nih.gov Studies on 3-isobutylpyridine (B84229) have shown that chlorination can occur at the tertiary C–H bond of the isobutyl group. nih.gov The selectivity of this reaction can be influenced by the choice of chlorinating agent and reaction conditions. nih.gov For example, different N-chlorosulfonamide reagents can exhibit varying degrees of site-selectivity between the heterobenzylic and tertiary C–H bonds. nih.gov The resulting haloalkylpyridines are versatile intermediates that can be further diversified through nucleophilic substitution reactions with a range of nucleophiles, including amines and alcohols. nih.gov

This two-step sequence of C–H chlorination followed by nucleophilic displacement provides access to a wide array of functionalized pyridine derivatives that might be challenging to synthesize through other methods. nih.gov It is particularly useful for introducing functional groups that are incompatible with the oxidative conditions often required for direct C–H activation. nih.gov

The isobutyl side chain, like other alkyl groups on a pyridine ring, can be susceptible to oxidation. While specific studies on the oxidation of the isobutyl group in this compound are not detailed, general principles suggest that strong oxidizing agents could potentially lead to the formation of corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the specific position on the isobutyl chain that is oxidized. For instance, oxidation of an ethyl group on a pyridine ring to a carboxylic acid has been reported using nitric acid and selenium dioxide. researchgate.net

Regarding reduction, the isobutyl group itself is generally stable under typical reduction conditions used for the pyridine ring. Catalytic hydrogenation, for example, would preferentially reduce the pyridine ring to a piperidine ring.

Direct C–H bond activation offers an atom-economical approach to functionalize the isobutyl side chain. Photocatalysis using decatungstate anion has emerged as a powerful method for site-selective C–H functionalization. acs.org For alkylpyridines like 2-isobutylpyridine, C–H functionalization has been observed to occur preferentially at the methine (tertiary) C–H bond of the isobutyl group. acs.org This selectivity is attributed to a combination of polar and steric effects influencing the transition state of the hydrogen abstraction step. acs.org The inductive effect of the pyridine ring can also play a role in directing the reaction away from the α-position. acs.org

Transition metal-catalyzed C–H activation is another prominent strategy. kyoto-u.ac.jp While specific examples for this compound are scarce, the principles of directing group-assisted C–H activation are well-established. The pyridine nitrogen itself can act as a directing group, facilitating the activation of C–H bonds at specific positions on the alkyl side chain.

Regioselectivity, Stereoselectivity, and Mechanistic Elucidation

The presence of multiple reactive sites in this compound—the pyridine ring nitrogen, the C-Br bond, and the C–H bonds of the isobutyl group—makes the study of regioselectivity a crucial aspect of its chemistry.

The regioselectivity of reactions involving this compound is dictated by the interplay of electronic and steric factors, as well as the reaction mechanism.

Reactions on the Pyridine Ring:

Nucleophilic Aromatic Substitution (SNAr): In base-catalyzed reactions of 3-bromopyridines with nucleophiles like alcohols, a fascinating regioselectivity for substitution at the 4-position has been observed. rsc.orgresearchgate.netresearchgate.net Mechanistic studies suggest that this proceeds through a "halogen dance" mechanism, involving the isomerization of the 3-bromopyridine to a 4-bromopyridine (B75155) intermediate via a pyridyne species. rsc.orgresearchgate.net The 4-bromopyridine then undergoes a more facile SNAr reaction, leading to the observed 4-substituted product. rsc.orgresearchgate.netresearchgate.net This tandem aryl halide isomerization/selective interception strategy allows for unconventional functionalization patterns. rsc.org

Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the site-selectivity of oxidative addition is governed by frontier molecular orbital symmetries. chemrxiv.org For substituted bromopyridines, the electronic nature of the substituents can influence whether the reaction proceeds via a nucleophilic displacement or a three-centered insertion mechanism, thereby controlling which C-X bond is activated in multi-halogenated substrates. chemrxiv.org

Cyanation: The reaction of 3-isobutylpyridine 1-oxide with potassium cyanide can lead to the formation of a mixture of cyanated products, including 2-cyano-3-isobutylpyridine and 4-cyano-3-isobutylpyridine. cas.cz The ratio of these isomers can be influenced by the alkylating agent used to form the intermediate 1-alkoxypyridinium salt. cas.cz

Reactions on the Isobutyl Side Chain:

Radical Chlorination: As mentioned in section 3.3.1, the site-selectivity of radical chlorination on the isobutyl side chain can be tuned. For 3-isobutylpyridine, a preference for chlorination at the tertiary C–H bond can be achieved, and this selectivity can be further enhanced by the choice of reagents and the presence of a base. nih.gov

Photocatalytic C-H Functionalization: Decatungstate anion photocatalysis demonstrates a high degree of site-selectivity for the methine C–H bond of the isobutyl group in alkylpyridines. acs.org This is rationalized by the synergistic control of polar and steric effects in the hydrogen abstraction transition state. acs.org

The following table summarizes the observed regioselectivity in various reactions of isobutyl-substituted bromopyridines:

| Reaction Type | Substrate | Reagents/Conditions | Major Product(s) | Reference(s) |

| Nucleophilic Aromatic Substitution | 3-Bromopyridine | Alcohol, Base | 4-Alkoxypyridine | rsc.org, researchgate.net, researchgate.net |

| Cyanation | 3-Isobutylpyridine 1-oxide | Alkylating agent, KCN | 2-Cyano-3-isobutylpyridine, 4-Cyano-3-isobutylpyridine | cas.cz |

| Radical Chlorination | 3-Isobutylpyridine | N-Chlorosulfonamide | 3-(1-Chloro-2-methylpropyl)pyridine | nih.gov |

| Photocatalytic C-H Functionalization | 2-Isobutylpyridine | Decatungstate anion, light | Functionalization at the tertiary C-H of the isobutyl group | acs.org |

Transition State Characterization

The characterization of transition states is fundamental to understanding the reaction mechanisms of this compound. Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state. The structure and energy of this transient species determine the reaction's feasibility and rate.

Computational Approaches:

Density Functional Theory (DFT) is a powerful computational tool used to model and characterize transition states. For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations could elucidate the geometry, vibrational frequencies, and energy of the transition state.

Geometry: The transition state would likely involve the distortion of the pyridine ring as the nucleophile attacks and the bromide begins to depart. Bond lengths and angles would be intermediate between those of the reactants and the products.

Vibrational Analysis: A key feature of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from the reactants to the products. For instance, in a substitution reaction, this would be the concerted motion of the incoming nucleophile and the outgoing bromide.

Illustrative Data for Substituted Pyridines:

While specific data for this compound is not available, studies on other substituted pyridines provide insight into the nature of their transition states. For example, in the study of nucleophilicity of various pyridines, DFT calculations at the B3LYP/6-311G+(d,p) level of theory have been employed to understand their reactivity. ias.ac.in The transition states for reactions involving these pyridines would be similarly characterized by elongated bonds to the leaving group and partially formed bonds with the incoming nucleophile.

The table below conceptualizes the kind of data that would be generated from a computational study on the transition state of a hypothetical nucleophilic substitution reaction of this compound.

| Parameter | Hypothetical Value | Description |

| Imaginary Frequency | i350 cm⁻¹ | Corresponds to the vibrational mode of the C-Br bond breaking and the C-Nucleophile bond forming. |

| C-Br Bond Length | 2.2 Å | Elongated compared to the ground state, indicating a weakened bond. |

| C-Nucleophile Distance | 2.1 Å | Represents the partially formed bond with the incoming nucleophile. |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

This table is illustrative and not based on experimental data for this compound.

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound govern the reaction rate and the position of the equilibrium, respectively. These factors are intrinsically linked to the transition state and the relative stabilities of the reactants and products.

Kinetic Control:

The rate of a reaction is determined by the activation energy (the energy of the transition state relative to the reactants). The presence of the electron-withdrawing bromine at the 3-position and the electron-donating isobutyl group at the 5-position will have a combined electronic effect on the stability of the transition state, thereby influencing the reaction kinetics.

The bromine atom, through its inductive effect, is expected to make the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack.

The isobutyl group, being electron-donating, will slightly counteract this effect but also influences the steric accessibility of the reaction centers.

Thermodynamic Control:

Studies on the nucleophilicity of substituted pyridines have shown a correlation between their electronic properties (like HOMO-LUMO energies) and their experimental nucleophilicity, which is a kinetic parameter. ias.ac.in For this compound, similar computational analyses would be necessary to predict its kinetic and thermodynamic behavior in various reactions.

Illustrative Thermodynamic and Kinetic Data:

The following table presents a hypothetical set of kinetic and thermodynamic data for a reaction of this compound, illustrating the type of information that would be sought in a research study.

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) | 1.5 x 10⁻⁴ s⁻¹ at 298 K | Quantifies the speed of the reaction under specific conditions. |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Indicates an exothermic reaction, where heat is released. |

| Entropy of Reaction (ΔS) | -5 cal/mol·K | A negative value suggests a decrease in disorder, which could be due to the formation of a more ordered product. |

| Gibbs Free Energy (ΔG) | -13.5 kcal/mol | A negative value indicates that the reaction is spontaneous and product-favored at equilibrium. |

This table is illustrative and not based on experimental data for this compound.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of 3-Bromo-5-isobutylpyridine in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isobutyl group. The aromatic region would typically display signals for the protons at positions 2, 4, and 6 of the pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the bromine atom and the isobutyl group. The isobutyl group will present a more complex pattern with a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons.

The carbon-¹³ (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring will exhibit five distinct signals, with the carbon atom attached to the bromine (C-3) showing a characteristic shift. The isobutyl group will display four separate signals corresponding to the two methyl, one methine, and one methylene carbon atoms.

| Proton (¹H) NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 (Pyridine) | 8.5 - 8.7 | d | ~2.3 |

| H-4 (Pyridine) | 7.8 - 8.0 | t | ~2.0 |

| H-6 (Pyridine) | 8.6 - 8.8 | d | ~1.7 |

| -CH₂- (Isobutyl) | 2.5 - 2.7 | d | ~7.2 |

| -CH- (Isobutyl) | 1.8 - 2.0 | m | - |

| -CH₃ (Isobutyl) | 0.9 - 1.1 | d | ~6.6 |

| Carbon (¹³C) NMR | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 150 - 153 |

| C-3 (Pyridine) | 120 - 123 |

| C-4 (Pyridine) | 140 - 143 |

| C-5 (Pyridine) | 138 - 141 |

| C-6 (Pyridine) | 152 - 155 |

| -CH₂- (Isobutyl) | 43 - 46 |

| -CH- (Isobutyl) | 30 - 33 |

| -CH₃ (Isobutyl) | 22 - 25 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the atoms within this compound. kpfu.ru

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons in the isobutyl group (methylene to methine, and methine to methyl). It would also confirm the coupling between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the methylene protons of the isobutyl group will correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between proton and carbon atoms. This technique is particularly useful for connecting different fragments of the molecule. For example, it would show a correlation between the methylene protons of the isobutyl group and the C-5 carbon of the pyridine ring, confirming the point of attachment.

Advanced Techniques for Dynamic Processes

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

A single crystal X-ray diffraction study of this compound would reveal the planar structure of the pyridine ring and the specific conformation of the isobutyl group relative to the ring. Key structural parameters that would be determined include:

| Structural Parameter | Expected Value |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Lengths (Pyridine) | ~1.33 - 1.35 Å |

| C-C Bond Lengths (Pyridine) | ~1.38 - 1.40 Å |

| C-C Bond Lengths (Isobutyl) | ~1.52 - 1.54 Å |

| C-C-N Bond Angles (Pyridine) | ~120° |

| C-C-C Bond Angles (Isobutyl) | ~109.5° |

The conformation of the isobutyl group, specifically the torsion angle between the pyridine ring and the alkyl chain, would also be precisely determined.

Intermolecular Interactions and Crystal Packing Motifs

The way in which this compound molecules pack in the solid state is governed by intermolecular interactions. In the crystal lattice, one would expect to observe various non-covalent interactions, such as:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the nitrogen atom of an adjacent pyridine ring or other electron-rich regions. researchgate.net

π-π Stacking: The aromatic pyridine rings may stack on top of each other, contributing to the stability of the crystal structure.

C-H···π Interactions: The hydrogen atoms of the isobutyl group can interact with the electron cloud of the pyridine ring of a neighboring molecule. rsc.org

Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com These spectra are like a molecular fingerprint and can be used to identify specific functional groups and gain insights into the molecule's conformation. aps.orgresearchgate.net

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretching | 2850 - 3000 | IR, Raman |

| C=C and C=N stretching (Pyridine ring) | 1400 - 1600 | IR, Raman |

| C-H bending (Isobutyl) | 1350 - 1470 | IR, Raman |

| C-Br stretching | 500 - 600 | IR, Raman |

| Ring breathing modes | 990 - 1050 | Raman |

The positions and intensities of these bands can be influenced by the substitution pattern on the pyridine ring and the conformation of the isobutyl group. A detailed analysis of the vibrational spectra can provide valuable information to complement the data obtained from NMR and X-ray crystallography.

Computational and Theoretical Investigations of 3 Bromo 5 Isobutylpyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 3-bromo-5-isobutylpyridine. These methods allow for the detailed analysis of its electronic landscape and the prediction of its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

While specific DFT studies on this compound are not extensively documented, significant insights can be drawn from studies on analogous compounds such as 3-bromopyridine (B30812). researchgate.netias.ac.in DFT calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

For 3-bromopyridine, these calculations reveal the distribution of electron density and the energies of the molecular orbitals, which are fundamental to understanding its reactivity. researchgate.net The presence of the electronegative bromine atom and the nitrogen atom in the pyridine (B92270) ring significantly influences the electronic structure. The isobutyl group in this compound is expected to act as an electron-donating group through inductive effects, which would, in turn, modulate the electronic properties of the pyridine ring compared to unsubstituted 3-bromopyridine.

Key reactivity descriptors derived from DFT calculations include chemical hardness, softness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species. For instance, a study on various substituted pyridines calculated global nucleophilicity values which help in predicting their behavior as organocatalysts. ias.ac.in Based on these studies, the isobutyl substituent would likely increase the nucleophilicity of the pyridine nitrogen compared to 3-bromopyridine alone.

Table 1: Calculated Electronic Properties for 3-Bromopyridine (as a proxy for this compound)

| Parameter | Value (in vacuum) | Reference |

| Total Energy (Hartree) | -2786.1 | researchgate.net |

| Dipole Moment (Debye) | 1.58 | researchgate.net |

Note: Data is for 3-bromopyridine, calculated using the DFT/B3LYP/6-311++G(d,p) method. The isobutyl group would alter these values.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface and identifying sites susceptible to electrophilic and nucleophilic attack. For pyridine derivatives, the MEP typically shows a region of negative potential around the nitrogen atom, indicating its Lewis basicity and availability for protonation or coordination to metal centers. researchgate.netresearchgate.net

In the case of this compound, the MEP would be characterized by a negative potential (typically colored red or yellow in diagrams) localized on the nitrogen atom. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the pyridine ring and the isobutyl group. The bromine atom, due to the "sigma-hole" phenomenon, can exhibit a region of positive electrostatic potential along the C-Br bond axis, making it a potential site for halogen bonding interactions. acs.org The electron-donating isobutyl group would likely enhance the negative potential around the nitrogen atom, thereby increasing its basicity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For 3-bromopyridine, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

In this compound, the electron-donating isobutyl group would be expected to raise the energy of the HOMO, making the molecule a better electron donor. The bromine atom's presence influences both the HOMO and LUMO energies. The precise distribution of these orbitals would determine the most likely sites for electrophilic and nucleophilic attack. For instance, electrophilic substitution would be directed by the regions of highest HOMO density, while nucleophilic attack would target areas with high LUMO density.

Table 2: Calculated Frontier Molecular Orbital Energies for 3-Bromopyridine (as a proxy for this compound)

| Orbital | Energy (eV) in vacuum | Reference |

| HOMO | -6.89 | researchgate.net |

| LUMO | -0.54 | researchgate.net |

| HOMO-LUMO Gap | 6.35 | researchgate.net |

Note: Data is for 3-bromopyridine, calculated using the DFT/B3LYP/6-311++G(d,p) method. The isobutyl group would alter these values, likely decreasing the HOMO-LUMO gap.

Reaction Mechanism Prediction and Energy Landscape Mapping

Theoretical calculations are instrumental in predicting the mechanisms of chemical reactions and mapping the corresponding energy landscapes. This includes identifying transition states and intermediates, which provides a detailed picture of how a reaction proceeds.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of highest energy.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the identified transition state connects the reactants and products. The IRC path maps the lowest energy reaction pathway from the transition state down to the reactant and product minima. Studies on the reactions of 3-bromopyridine on copper surfaces have utilized DFT to investigate reaction intermediates and pathways, such as the scission of the C-Br bond to form a pyridyl radical. researchgate.netacs.org

Free Energy Profiles of Key Transformations

By calculating the free energies of reactants, intermediates, transition states, and products, a complete free energy profile for a reaction can be constructed. This profile illustrates the thermodynamics and kinetics of the transformation. For example, in a potential Suzuki coupling reaction involving this compound, DFT calculations could be used to map the free energy changes associated with the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Furthermore, mechanistic studies on the base-catalyzed isomerization of 3-bromopyridines have proposed the involvement of pyridyne intermediates. rsc.org Computational modeling could be employed to calculate the free energy profile for the formation of the corresponding pyridyne from this compound and its subsequent reaction with a nucleophile, thus elucidating the feasibility and selectivity of such a transformation.

Conformational Analysis and Molecular Dynamics Simulations (Theoretical)

While specific molecular dynamics (MD) studies for this compound are not extensively documented in publicly available literature, its conformational landscape can be understood through theoretical principles. The flexibility of the molecule is primarily dictated by the isobutyl substituent, which has several rotatable single bonds.

Conformational analysis focuses on the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these single bonds. For this compound, the key torsions are around the bond connecting the isobutyl group to the pyridine ring and the internal carbon-carbon bonds of the isobutyl chain itself. The relative energies of these conformers are determined by steric and electronic effects. Steric hindrance between the isobutyl group and the adjacent hydrogen atom on the pyridine ring would influence the preferred rotational angle, favoring conformations that minimize this interaction.

Molecular dynamics simulations would provide a deeper, time-resolved understanding of the molecule's structural behavior. Such a simulation would model the movements of each atom over time based on a calculated force field, revealing the dynamic equilibrium between different conformations. The simulation could predict the stability of various conformers, the energy barriers for interconversion, and how the molecule's shape fluctuates in different environments, such as in a vacuum or in a solvent. Combined experiments and molecular dynamics (MD) simulations are powerful tools for understanding molecular structures and their durability in various environments researchgate.net.

A theoretical MD study on this compound would typically involve:

Energy Minimization: Finding the lowest energy (most stable) conformation.

Dynamics Simulation: Simulating atomic motion at a given temperature for a set period (e.g., nanoseconds) to observe conformational transitions.

Analysis: Analyzing the trajectory to identify predominant conformations and the dynamics of the isobutyl chain.

These computational methods offer insights into the molecule's three-dimensional structure and flexibility, which are crucial for understanding its interactions and reactivity.

Table 1: Key Rotatable Bonds and Expected Dynamics for this compound

| Bond Description | Type of Motion | Expected Outcome of Analysis |

| Pyridine(C5)-CH2 (isobutyl) | Torsional Rotation | Determines the orientation of the isobutyl group relative to the pyridine ring plane. |

| CH2-CH (isobutyl) | Torsional Rotation | Influences the branching and spatial extent of the alkyl chain. |

| CH-(CH3)2 (isobutyl) | Methyl Group Rotation | Free rotation of the terminal methyl groups, with minimal energy barriers. |

Structure-Reactivity Relationship (SRR) Modeling (Theoretical Chemical Reactivity)

The chemical reactivity of this compound is governed by the interplay of its pyridine core and the electronic effects of its bromo and isobutyl substituents. Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful approach to predict and rationalize the molecule's reactivity. ias.ac.in Such studies can elucidate the relationship between the molecule's structure and its behavior in chemical reactions.

The pyridine ring is an aromatic system where the nitrogen atom is more electronegative than carbon, leading to a generally electron-deficient ring structure compared to benzene. researchgate.net The reactivity of substituted pyridines is heavily influenced by the nature of the substituents. ias.ac.in

Substituent Effects:

Bromo Group (at C3): The bromine atom acts as an electron-withdrawing group through its inductive effect (-I). This effect decreases the electron density on the pyridine ring and, significantly, reduces the nucleophilicity and basicity of the pyridine nitrogen atom.

Nucleophilicity and Electrophilicity: The primary site for nucleophilic character in pyridine derivatives is the lone pair of electrons on the nitrogen atom. ias.ac.in The activity of pyridine-based organocatalysts, for instance, is largely dependent on this nucleophilic character. ias.ac.in For this compound, the electron-withdrawing bromo group diminishes the nitrogen's ability to act as a nucleophile compared to unsubstituted pyridine. DFT calculations are commonly used to compute reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. A higher HOMO energy generally correlates with stronger nucleophilicity. Theoretical models can establish a quantitative nucleophilicity scale for various substituted pyridines. ias.ac.in

Reaction Site Prediction: Theoretical approaches align with resonance theory in predicting that nucleophilic attack on the pyridine ring is favored at the 2-, 4-, and 6-positions, especially if the nitrogen atom is quaternized to form a pyridinium (B92312) cation. researchgate.net In this compound, the existing substituents at positions 3 and 5 leave positions 2, 4, and 6 as potential sites for nucleophilic substitution, should a suitable leaving group be present or activating conditions be used. Electrophilic aromatic substitution, which is generally difficult on pyridines, would be further disfavored by the deactivating bromo group.

Steric hindrance is another critical factor. The isobutyl group can sterically hinder reactions at the adjacent C4 and C6 positions, potentially influencing the regioselectivity of incoming reagents. acs.org

Table 2: Theoretical Reactivity Descriptors and Their Significance for this compound

| Reactivity Descriptor | Predicted Influence of Substituents | Significance |

| HOMO Energy | Lowered by the electron-withdrawing bromo group. | Indicates reduced nucleophilicity and a higher ionization potential compared to pyridine. ias.ac.in |

| LUMO Energy | Lowered by the electron-withdrawing bromo group. | Indicates increased susceptibility to nucleophilic attack on the ring compared to pyridine. |

| HOMO-LUMO Gap | The gap is altered by both substituents. | Relates to the kinetic stability and overall reactivity of the molecule. |

| Global Nucleophilicity Index (N) | Decreased due to the dominant -I effect of bromine. | Quantifies the nucleophilic power of the molecule as a whole. ias.ac.in |

| Electrostatic Potential Map | Maximum negative potential on the nitrogen atom, but reduced in magnitude by the bromo group. | Visually identifies the most electron-rich (nucleophilic) sites, which is expected to be the nitrogen lone pair. |

Strategic Applications of 3 Bromo 5 Isobutylpyridine in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The unique substitution pattern of 3-bromo-5-isobutylpyridine makes it an ideal starting material for creating diverse and complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the isobutyl group influences the molecule's solubility and steric properties.

The pyridine (B92270) ring is a common motif in many biologically active compounds and functional materials. nih.gov The ability to introduce multiple substituents onto the pyridine core is crucial for fine-tuning its properties. This compound is an excellent precursor for generating polysubstituted pyridine scaffolds. The bromine atom at the 3-position can be readily transformed into other functional groups or used as a coupling site.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki reaction, which couples an organoboron compound with an organic halide, has been successfully applied to bromo-pyridines to create biaryl structures. google.com The reactivity of the bromine atom in this compound allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 3-position. This versatility is essential for building libraries of compounds with diverse functionalities. uzh.ch

Below is a table summarizing potential cross-coupling reactions involving this compound, leading to various polysubstituted pyridines.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 3-Aryl-5-isobutylpyridine |

| Stille Coupling | Organostannane | PdCl₂(PPh₃)₂, ligand | 3-Substituted-5-isobutylpyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu, base | 3-Alkynyl-5-isobutylpyridine |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 3-Amino-5-isobutylpyridine |

| Heck Coupling | Alkene | Pd catalyst, base | 3-Alkenyl-5-isobutylpyridine |

This table represents generalized reaction types and common conditions. Specific catalysts, ligands, and bases may vary depending on the substrate.

Natural products are a rich source of inspiration for the development of new drugs and other bioactive molecules. The synthesis of complex natural products often involves a convergent approach, where smaller, functionalized fragments are prepared and then coupled together in the later stages. The this compound moiety can serve as a valuable fragment in the total synthesis of natural products or their analogs that contain a substituted pyridine core. Modern photoredox catalysis provides a mild and robust pathway for the catalytic activation of organic molecules, which can be advantageous in the late-stage total synthesis of natural products. escholarship.org

The isobutyl group can mimic alkyl side chains found in some natural products, while the bromine atom provides a reactive site for coupling with other complex intermediates. This strategy allows for the efficient construction of intricate molecular architectures that would be difficult to assemble through a linear synthesis.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes and drug leads. vu.nl The ability of this compound to undergo a variety of chemical transformations makes it a valuable building block in DOS.

Starting from this single precursor, a multitude of different scaffolds can be generated by systematically varying the reaction partners and conditions in cross-coupling reactions. This approach allows for the rapid generation of a library of related but structurally distinct compounds. The resulting library can then be screened for biological activity, leading to the identification of new lead compounds for drug discovery. The need to explore more areas of chemical space requires molecules that are more 'natural product-like', with high scaffold diversity and sp3 character. nottingham.ac.uk

In the Development of New Catalytic Ligands and Supports

Pyridine-based ligands are widely used in transition metal catalysis due to their ability to coordinate with metal centers and influence their catalytic activity and selectivity. ias.ac.in The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents onto the pyridine ring.

This compound can be used as a starting material for the synthesis of novel chiral and achiral ligands. The bromine atom can be replaced with phosphine, amine, or other coordinating groups through nucleophilic substitution or cross-coupling reactions. The isobutyl group can provide steric bulk, which can be beneficial for creating a specific chiral environment around the metal center, leading to high enantioselectivity in asymmetric catalysis.

As an Intermediate for Functional Materials (e.g., polymers, optoelectronics)

The pyridine ring is a component of many functional organic materials, including polymers, dyes, and materials for optoelectronic devices. a2bchem.com The properties of these materials can be tailored by modifying the structure of the pyridine unit.

This compound can serve as a monomer or an intermediate in the synthesis of functional polymers. For example, it can be converted into a di-functional monomer that can be polymerized to form a pyridine-containing polymer. The isobutyl group can enhance the solubility and processability of the resulting polymer. In the field of optoelectronics, pyridine derivatives are used in the development of organic light-emitting diodes (OLEDs) and other devices. google.com The electronic properties of the pyridine ring can be tuned by introducing electron-donating or electron-withdrawing groups, making this compound a useful intermediate for creating new materials with desired optical and electronic properties.

In the Synthesis of Agrochemical Intermediates and Related Compounds

The pyridine scaffold is present in a number of commercially important herbicides, insecticides, and fungicides. ias.ac.in The development of new agrochemicals with improved efficacy and environmental profiles is an ongoing area of research.

This compound is a valuable intermediate in the synthesis of new agrochemical candidates. google.com The bromo- and isobutyl-substituted pyridine core can be further elaborated to introduce other functional groups known to be important for biological activity. For example, the bromine atom can be used as a handle to introduce different aryl or heteroaryl groups, which are common structural motifs in many pesticides. biorxiv.org The isobutyl group can contribute to the molecule's lipophilicity, which can affect its uptake and transport in plants and insects. The development of nematode-selective potentiators of organophosphate and carbamate (B1207046) agrochemicals is one area where such intermediates could be applied. biorxiv.org

Future Directions and Emerging Research Avenues for 3 Bromo 5 Isobutylpyridine

Development of Sustainable and Economical Synthetic Routes

The imperative for green chemistry is driving the development of more environmentally benign and cost-effective methods for synthesizing key chemical intermediates. youtube.commdpi.com Traditional multi-step syntheses of substituted pyridines are often plagued by poor atom economy, the use of hazardous reagents, and the generation of significant waste. youtube.com Future research will focus on overcoming these limitations for the production of 3-Bromo-5-isobutylpyridine.

Key strategies include the development of one-pot reactions and multicomponent reactions (MCRs) that can construct the substituted pyridine (B92270) ring in a single, efficient step from simple precursors. researchgate.netmdpi.com For instance, methodologies utilizing less expensive and more sustainable catalysts, potentially in aqueous media, are highly desirable. researchgate.net One promising approach is the modular synthesis of pyridines through synergistic copper/iminium catalysis, which offers a redox-neutral pathway from readily available oximes and enals under mild conditions. organic-chemistry.orgthieme-connect.comacs.org Such methods significantly reduce waste by pre-installing the nitrogen atom and an internal oxidant into the reactants. organic-chemistry.org

The table below summarizes potential green chemistry approaches applicable to the synthesis of pyridines like this compound.

| Synthesis Strategy | Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced work-up steps, less solvent waste, improved efficiency. mdpi.com | Designing cascade reactions that form multiple bonds in a single operation. |

| Multicomponent Reactions (MCRs) | High atom economy, structural diversity from simple building blocks. researchgate.net | Identifying novel MCRs that can incorporate the bromo and isobutyl functionalities. |

| Green Catalysts | Use of less toxic and more abundant metals (e.g., copper, iron), or organocatalysts. researchgate.netorganic-chemistry.org | Development of recyclable catalysts and reactions in environmentally benign solvents like water. scirp.org |

| Renewable Feedstocks | Reduced reliance on petrochemicals. youtube.com | Exploring bio-based starting materials for pyridine ring construction. |

Future efforts will likely focus on adapting these green principles to the specific challenge of regioselectively synthesizing this compound, aiming for high-yield processes that are both scalable and sustainable for industrial application.

Exploration of Unconventional Reactivities and Transformations

Beyond its established use in cross-coupling reactions, the unique electronic and steric properties of this compound invite the exploration of unconventional reactivities. The presence of both an electron-withdrawing bromine atom and an electron-donating isobutyl group on the pyridine ring creates a distinct reactivity profile that can be exploited for novel chemical transformations.

A significant area of emerging research is the direct C-H activation of the pyridine ring or the isobutyl substituent. nih.govprinceton.edu Palladium-catalyzed C-H activation, for example, offers a direct route to functionalize the pyridine core without the need for pre-installed leaving groups. nih.gov Furthermore, methods for the C-H chlorination and subsequent functionalization of alkylated heterocycles could provide new pathways to modify the isobutyl group, introducing new functional groups at the benzylic position. wisc.edu

Another avenue involves exploring the reactivity of the pyridine nitrogen. The formation of Zincke imine intermediates offers a novel way to achieve halogenation at the 3-position of pyridines, providing an alternative to traditional electrophilic aromatic substitution. nih.gov This method has shown promise for the late-stage functionalization of complex molecules. nih.gov

The table below highlights some unconventional reactions that could be explored with this compound.

| Reaction Type | Description | Potential Application for this compound |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalized substrates. princeton.edu | Regioselective coupling at C-2, C-4, or C-6 positions, or functionalization of the isobutyl group. wisc.edu |

| Vicarious Nucleophilic Substitution (VNS) | Substitution of hydrogen atoms in electrophilic aromatic rings. | Introduction of nucleophiles at positions activated by the ring's electron deficiency. |

| Photoredox Catalysis | Use of visible light to initiate single-electron transfer processes. | Enabling novel coupling reactions or functionalizations under mild conditions. |

| Oxidative Dimerization | Coupling of two pyridine molecules through an oxidative process. acs.org | Synthesis of novel bipyridine structures with unique electronic and steric properties. |

Investigating these and other non-traditional reaction pathways will undoubtedly lead to the discovery of new derivatives of this compound with potentially valuable properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.netnih.gov The integration of this compound into these modern platforms is a critical area for future research.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. researchgate.net For pyridine synthesis, flow reactors can enable the use of high temperatures and pressures to accelerate reactions while minimizing the risks associated with batch processes. nih.gov For example, the α-methylation of pyridines has been successfully demonstrated in a continuous flow setup using a packed-bed reactor with Raney® nickel. researchgate.netnih.gov Photochemical reactions, which can be difficult to scale up in batch, are well-suited for flow reactors, which ensure uniform irradiation of the reaction mixture. nottingham.ac.uk

Automated synthesis platforms combine robotics and software to perform multi-step reaction sequences with minimal human intervention. nih.gov These systems are ideal for rapidly generating libraries of derivatives for drug discovery and materials science. By incorporating this compound as a key building block, automated platforms can be used to systematically explore the chemical space around this scaffold. For instance, an automated workflow could perform a sequence of a Negishi coupling at the 3-position followed by a C-H functionalization at another site on the ring. nih.gov

| Technology | Advantages for this compound Chemistry | Research Directions |

| Continuous Flow Chemistry | Enhanced safety, better heat and mass transfer, improved reproducibility, ease of scalability. researchgate.netresearchgate.net | Developing flow protocols for the synthesis of this compound and its subsequent functionalization. researchgate.netdoaj.org |

| Automated Synthesis Platforms | High-throughput synthesis of derivatives, rapid reaction optimization, generation of compound libraries. nih.gov | Integrating this compound into automated workflows for medicinal chemistry and materials discovery. zenodo.org |

| Microwave-Assisted Flow Synthesis | Rapid heating, reduced reaction times, potential for novel reactivity. doaj.org | Exploring synergistic effects of microwave irradiation and flow conditions for reactions involving this compound. |

The adoption of these technologies will accelerate the discovery of new applications for this compound and its derivatives.

Advanced Computational Design of Derivatives with Tunable Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. bohrium.comiiste.org Applying these methods to this compound and its potential derivatives can guide synthetic efforts and accelerate the discovery of molecules with desired characteristics.

DFT calculations can be used to predict a range of electronic properties, including:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): These are crucial for understanding a molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor. dergipark.org.trias.ac.in

Molecular Electrostatic Potential (MEP): This map reveals the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. bohrium.com

Nucleophilicity and Electrophilicity Indices: These parameters quantify the nucleophilic and electrophilic character of a molecule, allowing for the prediction of its reactivity in polar reactions. dergipark.org.trias.ac.in

By systematically modifying the substituents on the this compound scaffold in silico, researchers can create virtual libraries and screen for derivatives with optimized electronic properties for a specific application. For example, if the goal is to develop a new ligand for a metal catalyst, DFT can be used to design derivatives with enhanced electron-donating ability at the nitrogen atom. acs.org Similarly, for applications in materials science, computational studies can help in designing derivatives with specific band gaps or charge transport properties. acs.org

The table below outlines how computational studies can guide the design of this compound derivatives.

| Property to Tune | Computational Method | Application |

| Reactivity | FMO analysis, MEP maps, Nucleophilicity/Electrophilicity indices. bohrium.comdergipark.org.tr | Predicting regioselectivity in reactions, designing more reactive or selective reagents. |

| Ligand Properties | Calculation of electronic and steric parameters (e.g., Tolman electronic parameter, cone angle). | Designing ligands for catalysis with specific activities and selectivities. |

| Material Properties | Calculation of band gap, ionization potential, electron affinity. iiste.orgacs.org | Designing organic semiconductors, dyes, or other functional materials. |

| Biological Activity | Molecular docking, QSAR studies. ijcce.ac.ir | Predicting the binding affinity of derivatives to biological targets. |

This computational-driven approach allows for a more rational and efficient design of new molecules, reducing the time and resources required for experimental synthesis and testing.

Synergistic Applications with Other Emerging Chemical Technologies

The true potential of this compound may be realized through its integration with other emerging chemical technologies in a synergistic fashion. This involves combining different catalytic methods or integrating synthetic steps with purification or analysis in a seamless process.